Benzenesulfonic acid, tridecyl-

Description

Molecular Structure and Isomeric Considerations

The structure of benzenesulfonic acid, tridecyl- can vary in several ways, leading to a mixture of isomers in commercial products. These variations include the structure of the alkyl chain, the point of attachment of the benzene (B151609) ring to the alkyl chain, and the position of the sulfonic acid group on the benzene ring. cleaninginstitute.org

The tridecyl group can be a straight-chain (linear) or a branched-chain alkyl group. wikipedia.orgontosight.ai Linear alkylbenzene sulfonates (LAS) are produced from the alkylation of benzene with linear mono-olefins. scholarsresearchlibrary.comscholarsresearchlibrary.com Branched alkylbenzene sulfonates (BAS) are synthesized using branched olefins, such as propylene (B89431) tetramer. wikipedia.org The degree of branching in the alkyl chain significantly influences the physical and chemical properties of the resulting sulfonic acid, including its biodegradability. wikipedia.orgontosight.ai

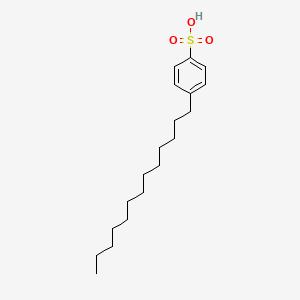

The general structures of linear and branched tridecylbenzenesulfonic acid are depicted below:

Linear Tridecylbenzenesulfonic Acid

Branched Tridecylbenzenesulfonic Acid (example)

The sulfonic acid group can be attached to different positions on the benzene ring relative to the tridecyl group. The most common positions are ortho (2-), meta (3-), and para (4-). ontosight.aiontosight.aiontosight.ai The para-substituted isomer, where the sulfonic acid group and the alkyl group are on opposite sides of the benzene ring, is often favored in synthesis due to higher yields. pearson.com

2-Tridecylbenzenesulfonic Acid: The sulfonic acid group is at the 2-position of the benzene ring. ontosight.ai

3-Tridecylbenzenesulfonic Acid: The sulfonic acid group is at the 3-position of the benzene ring. ontosight.ai

4-Tridecylbenzenesulfonic Acid: The sulfonic acid group is at the 4-position of the benzene ring. ontosight.ai

Commercial tridecylbenzenesulfonic acid is typically a complex mixture of various isomers and homologues. cleaninginstitute.orgnih.gov This means that in addition to the C13 (tridecyl) chain, the product may also contain molecules with slightly shorter or longer alkyl chains (e.g., C10 to C14). cleaninginstitute.orgnih.gov The distribution of these homologues and isomers depends on the manufacturing process and the starting materials used. nih.gov

Table 1: General Properties of Tridecylbenzenesulfonic Acid (Mixed Isomers)

| Property | Value |

| Molecular Formula | C19H32O3S |

| Molecular Weight | 340.5 g/mol |

| Appearance | Viscous liquid |

| Key Feature | Amphiphilic nature |

Data sourced from PubChem CID 33020 nih.gov

Historical Context of Sulfonic Acid Chemistry Relevant to Alkylbenzene Sulfonates

The development of synthetic detergents, including alkylbenzene sulfonates, has its roots in the early 20th century. During World War I, Germany developed alkyl naphthalene (B1677914) sulfonates as a soap substitute. sanhe-daily.com However, the major breakthrough came in 1936 when the United States first produced alkylbenzene sulfonates from benzene and kerosene. sanhe-daily.com

Initially, the production focused on branched alkylbenzene sulfonates (BAS). wikipedia.org These early synthetic detergents offered superior performance in hard water compared to traditional soap. wikipedia.org However, the highly branched structure of BAS made them poorly biodegradable, leading to environmental concerns such as the formation of persistent foam in waterways. wikipedia.org

This led to a shift in the 1960s towards the production of linear alkylbenzene sulfonates (LAS), which are more readily biodegradable. wikipedia.orgscholarsresearchlibrary.com Since then, LAS has become the dominant type of alkylbenzene sulfonate used in household detergents and other cleaning products worldwide. scholarsresearchlibrary.comscholarsresearchlibrary.com The synthesis of these compounds typically involves the sulfonation of linear alkylbenzene. scholarsresearchlibrary.combritannica.com The direct introduction of the sulfonic acid group is a key reaction in industrial organic chemistry. chemicalbook.com

Structure

3D Structure

Properties

CAS No. |

59599-57-4 |

|---|---|

Molecular Formula |

C19H32O3S |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

4-tridecylbenzenesulfonic acid |

InChI |

InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23(20,21)22/h14-17H,2-13H2,1H3,(H,20,21,22) |

InChI Key |

ANZWOARUBDXLMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Routes and Chemical Preparations

Sulfonation Methodologies for Alkylbenzenes

The industrial production of tridecylbenzenesulfonic acid predominantly involves the sulfonation of tridecylbenzene (B89775). acs.org This electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO3H) onto the benzene (B151609) ring of the tridecylbenzene molecule. numberanalytics.com

Reaction with Sulfur Trioxide (SO3)

The most prevalent method for sulfonating alkylbenzenes like tridecylbenzene is the reaction with sulfur trioxide (SO3). acs.orgwikipedia.org This method is favored over older techniques using oleum (B3057394) (fuming sulfuric acid) because it is a more direct and significantly faster process, reducing reaction times from hours to mere seconds or minutes. ijariie.com The reaction is stoichiometric, meaning no waste products are inherently formed, which is a considerable environmental advantage. ijariie.com

The reaction between the organic feedstock and gaseous SO3 is rapid and highly exothermic, releasing a significant amount of heat (approximately -150 kJ/mol). ijariie.comaidic.it This necessitates precise control over the reaction conditions to prevent charring, discoloration, and the formation of unwanted by-products. ijariie.com To manage the reaction's intensity, the sulfur trioxide vapor is often diluted with an inert gas like air or nitrogen. ijariie.com This dilution reduces the partial pressure of SO3, minimizing the likelihood of a single alkylbenzene molecule reacting with multiple SO3 molecules, which can lead to side reactions. ijariie.com

Reactor Design and Process Optimization in Sulfonation

The highly exothermic and rapid nature of sulfonation with SO3 demands sophisticated reactor technology to ensure efficient heat and mass transfer. researchgate.net Inadequate control of these factors can lead to temperature and concentration gradients within the reactor, resulting in lower reaction rates, localized overheating, and the formation of impurities. researchgate.net

Falling film reactors are the state-of-the-art technology for industrial-scale sulfonation. aidic.itresearchgate.net In this system, the liquid organic reactant, such as tridecylbenzene, flows downwards as a thin film on the inner wall of a tube. researchgate.net Simultaneously, a gaseous mixture of sulfur trioxide and an inert gas flows co-currently with the liquid film. enviro.wiki This design offers a high surface-area-to-volume ratio, which facilitates excellent heat exchange with a coolant circulating on the outside of the tubes. aidic.itresearchgate.net This efficient heat removal is critical for controlling the reaction temperature and ensuring high product quality. ballestra.com

Modern falling film reactors are often multi-tubular, resembling a shell-and-tube heat exchanger, allowing for large-scale continuous production. aidic.itnjweixian.com The scale-up of these reactors is relatively straightforward, primarily involving an increase in the number of tubes. researchgate.net

The sulfonation process within a falling film reactor is a gas-liquid reaction. aidic.it The gaseous sulfur trioxide must first be absorbed into the liquid alkylbenzene film for the reaction to occur. enviro.wiki The reaction rate is influenced by both the rate of mass transfer of SO3 into the liquid phase and the intrinsic kinetics of the chemical reaction. enviro.wiki As the reaction proceeds down the length of the reactor tube, the viscosity of the liquid film increases significantly, which can impede the mass transfer process. enviro.wiki

Process optimization involves carefully controlling several parameters, including the feed rates of the reactants, the temperature of the cooling medium, the concentration of SO3 in the gas stream, and the residence time within the reactor. slideshare.net Advanced models are being developed to better understand the complex fluid dynamics, mass, and heat transfer phenomena occurring within the reactor to improve design and operation. aidic.it

Role of Catalysts in Alkylation and Sulfonation

While the sulfonation of alkylbenzenes with sulfur trioxide does not typically require a catalyst, the preceding step, the alkylation of benzene to produce tridecylbenzene, is a catalytic process. wikipedia.org The most common catalysts used for this Friedel-Crafts alkylation are hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl3). wikipedia.orgresearchgate.net These catalysts facilitate the reaction between benzene and a long-chain monoalkene, such as tridecene. wikipedia.org

In recent years, solid catalyst systems have been developed to overcome the environmental and safety concerns associated with HF and AlCl3. wikipedia.org These solid catalysts eliminate the need for catalyst neutralization and disposal of hazardous materials. wikipedia.org

Formation of By-products and Impurities during Synthesis

Despite careful process control, the synthesis of tridecylbenzenesulfonic acid is not entirely free from the formation of by-products and impurities. These can arise from both the initial alkylation step and the subsequent sulfonation.

During sulfonation, over-sulfonation can occur, leading to the formation of polysulfonated products. enviro.wiki The highly reactive nature of sulfur trioxide can also cause side reactions that result in the formation of colored impurities and sulfonic acid anhydrides. ijariie.comgoogle.com The presence of even small amounts of water can lead to the formation of sulfuric acid, which can affect the final product quality. chemithon.com

To minimize the formation of these impurities, precise control over the molar ratio of SO3 to the organic feedstock is crucial. chemithon.com Typically, a slight excess of SO3 is used to ensure complete conversion of the alkylbenzene. google.com However, exceeding the optimal mole ratio can lead to a rapid increase in the formation of undesirable by-products. chemithon.com After the initial reaction in the falling film reactor, the product mixture is often sent to an "ageing" or "stabilizing" unit where the reaction continues to completion, further converting any remaining unreacted alkylbenzene. acs.orgballestra.com

Below is a table summarizing the key aspects of the synthetic process:

| Process Step | Reactants | Key Technology/Catalyst | Primary Product | Potential By-products/Impurities |

| Alkylation | Benzene, Tridecene | Hydrogen Fluoride (HF), Aluminum Chloride (AlCl3), Solid Catalysts | Tridecylbenzene | Isomers of tridecylbenzene, dialkylbenzenes |

| Sulfonation | Tridecylbenzene, Sulfur Trioxide (SO3) | Falling Film Reactor | Tridecylbenzenesulfonic acid | Polysulfonated products, Sulfonic acid anhydrides, Colored impurities |

Alkylbenzene Sulfonate Anhydrides

The synthesis of sulfonic acid anhydrides can be achieved by reacting a sulfonic acid with a reagent that exhibits acid pseudohalide tautomerism, where a carbon atom involved in the tautomerism has two halogen substituents. google.com While the direct synthesis from the anhydride (B1165640) is less common than the sulfonation of the alkylbenzene, the anhydride itself represents a reactive intermediate. The formation of tridecylbenzenesulfonic acid anhydride would likely follow general principles for sulfonic anhydride preparation. google.com These anhydrides are highly reactive and can be readily hydrolyzed to the corresponding sulfonic acid.

Diphenyl Sulfone Formation

During the sulfonation of aromatic compounds like benzene, the formation of diphenyl sulfone is a known side reaction. wikipedia.orgchemicalbook.com This occurs alongside the primary reaction that produces benzenesulfonic acid. wikipedia.orgchemicalbook.com The sulfonation process, especially when using agents like sulfuric acid or oleum, can lead to the condensation of two benzene rings bridged by a sulfonyl group, yielding diphenyl sulfone. wikipedia.orgchemicalbook.com For example, the sulfonation of benzene with sulfuric acid and thionyl chloride can result in a mixture containing diphenyl sulfone. chemicalbook.com It is therefore inferred that in the manufacturing of tridecylbenzenesulfonic acid, the formation of substituted diphenyl sulfone derivatives is a potential side reaction. Elevated temperatures during sulfonation can increase the formation of such sulfones. chemicalbook.com

Dialkylbenzene Impurities

The production of linear alkylbenzenesulfonates, including tridecylbenzenesulfonate, begins with the alkylation of benzene. This Friedel-Crafts reaction can result in a number of side reactions, leading to the formation of impurities. cir-safety.org A significant class of these impurities is dialkylbenzenes. cir-safety.org These compounds arise when the benzene ring is substituted with two alkyl chains instead of one. Due to their physical properties, some of these dialkylbenzene byproducts cannot be easily separated from the primary monoalkylbenzene product. cir-safety.org Consequently, they are carried over into the subsequent sulfonation step, resulting in dialkylbenzene sulfonates being present in the final commercial product. cir-safety.org

Derivatization and Salt Formation

Tridecylbenzenesulfonic acid is an amphiphilic molecule, possessing both a hydrophobic tridecyl tail and a hydrophilic sulfonic acid head group. ontosight.aiontosight.ai This structure is foundational to its primary application as a surfactant. The acidic nature of the sulfonic acid group allows for its easy conversion into various salts through neutralization with a suitable base. ontosight.aiontosight.ai This derivatization is key to tailoring its properties for use in a wide range of products, from detergents to industrial emulsifiers. ontosight.aiontosight.ai

Sodium Salt Derivatives

The most common derivative of tridecylbenzenesulfonic acid is its sodium salt, sodium tridecylbenzenesulfonate. haz-map.comthegoodscentscompany.com This compound is synthesized through the neutralization of tridecylbenzenesulfonic acid with sodium hydroxide (B78521) or sodium carbonate. saapedia.orgnih.gov The resulting salt is a stable, white solid that is soluble in water and functions as an excellent surfactant with cleansing, foaming, and emulsifying properties. saapedia.org It is widely used as a surface-active agent in household detergents, industrial cleaners, and in processes such as petroleum production. haz-map.com

Table 1: Properties of Sodium Tridecylbenzenesulfonate

| Property | Value |

|---|---|

| Synonyms | Benzenesulfonic acid, tridecyl-, sodium salt; Sodium n-tridecylbenzenesulfonate haz-map.com |

| CAS Number | 26248-24-8 saapedia.org |

| Molecular Formula | C₁₉H₃₁NaO₃S saapedia.org |

| Molecular Weight | 362.50 g/mol saapedia.org |

| Appearance | White solid saapedia.org |

| Key Characteristics | Excellent cleansing, foaming, emulsifying, wetting abilities saapedia.org |

Other Cationic Counterions

Besides sodium, tridecylbenzenesulfonic acid can be neutralized with other bases to form salts with different cationic counterions. This allows for the modification of the surfactant's properties, such as solubility and performance in specific formulations. For instance, alkylbenzene sulfonic acids can be reacted with amines to produce ammonium (B1175870) or alkanolamine salts. google.com A common example is the reaction with triethanolamine (B1662121) (TEA) to form TEA-dodecylbenzenesulfonate, a related compound. cir-safety.org Similarly, neutralization with bases like aqueous ammonia (B1221849) (NH₃·H₂O) or isopropanolamine can yield the corresponding ammonium and isopropanolamine salts. google.com

Table 2: Examples of Other Cationic Derivatives of Alkylbenzene Sulfonic Acids

| Cationic Counterion | Base Used for Neutralization | Resulting Salt |

|---|---|---|

| Ammonium | Aqueous Ammonia (NH₃·H₂O) google.com | Ammonium Alkylbenzene Sulfonate google.com |

| Isopropanolamine | Isopropanolamine google.com | Alkylbenzene Sulfonic Acid Isopropanolamine Salt google.com |

| Triethanolamine (TEA) | Triethanolamine cir-safety.org | TEA-Alkylbenzene Sulfonate cir-safety.org |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Benzenesulfonic acid, tridecyl- |

| Alkylbenzene Sulfonate Anhydrides |

| Diphenyl Sulfone |

| Dialkylbenzene |

| Sodium Tridecylbenzenesulfonate |

| Sodium Hydroxide |

| Sodium Carbonate |

| Triethanolamine (TEA) |

| TEA-Dodecylbenzenesulfonate |

| Aqueous Ammonia |

| Isopropanolamine |

| Ammonium Alkylbenzene Sulfonate |

| Alkylbenzene Sulfonic Acid Isopropanolamine Salt |

| Benzene |

| Sulfuric Acid |

| Oleum |

Reaction Mechanisms and Chemical Transformations

Mechanisms of Sulfonation Reactions

The primary method for producing tridecylbenzenesulfonic acid is through the sulfonation of tridecylbenzene (B89775). This process is a type of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. Typically, the reaction involves contacting the alkylbenzene with a sulfonating agent like sulfur trioxide (SO₃), often in a falling film reactor for industrial-scale production. researchgate.net The resulting liquid product mixture then undergoes a period of "aging" to increase the conversion to the desired sulfonic acid. researchgate.net

While the general electrophilic aromatic substitution model provides a basic framework, studies on the sulfonation of long-chain alkylbenzenes, such as tridecylbenzene, suggest that the commonly accepted mechanism may not be fully applicable. researchgate.net Research combining computational chemistry and experimental rate studies indicates that an alternative reaction pathway may be at play for these larger molecules. researchgate.net This work proposes a different mechanism for the reaction with sulfur trioxide that is more consistent with both computational and experimental findings for linear alkylbenzene sulfonation. researchgate.net

Following the initial, rapid sulfonation in a reactor, the reaction mixture is "aged" to improve the yield of linear alkylbenzenesulfonic acid (LABSA). google.com A kinetic study of these aging reactions reveals that the process occurs in several distinct stages, which lead to an incremental increase in the conversion of the unreacted linear alkylbenzene. researchgate.net This understanding has led to process modifications that can increase the final product conversion by 0.5 to 1%. researchgate.net

The aging process is a relatively slow chemical reaction compared to the initial sulfonation. google.com Industrial methods have been developed to optimize this stage. One such method involves using a system of two or more continuous stirred tank reactors (CSTRs) that are operated in cycles. The process begins with a continuous aging phase under nonsteady-state conditions as the reactor is filled, followed by a batch processing step where the reaction continues without new feedstock being added. google.com This combined approach allows for an improved reaction yield. google.com The time allocated for these steps is critical; for instance, the feeding step may last between 0.5 to 2 hours, with the total cycle of filling, aging, and removing the product taking approximately 1.5 to 3 hours. google.com

Degradation Pathways and Mechanisms

The degradation of tridecylbenzenesulfonic acid is a critical aspect of its environmental profile. The primary degradation pathway for linear alkylbenzene sulfonates (LAS) in aerobic environments begins with the oxidation of the terminal end of the alkyl chain (ω-oxidation), followed by the shortening of the chain via β-oxidation. This process results in the formation of sulfophenyl carboxylates (SPCs). The subsequent steps involve the cleavage of the aromatic ring and, finally, desulfonation. researchgate.net

Sonochemical degradation, which utilizes high-frequency ultrasound, is an advanced oxidation process that can break down recalcitrant organic compounds like alkylbenzene sulfonates. The mechanism involves acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the liquid. This collapse creates localized hot spots with extremely high temperatures and pressures, leading to the thermal decomposition of compounds and the generation of highly reactive species like hydroxyl radicals (•OH) from the sonolysis of water. nih.gov

For surfactants like tridecylbenzenesulfonic acid, which accumulate at the bubble-liquid interface, degradation primarily occurs in this interfacial region through reactions with hydroxyl radicals or direct pyrolysis. nih.govacs.org Studies on sodium dodecylbenzene (B1670861) sulfonate (SDBS), a close analog, showed that 80% conversion could be achieved after 120 minutes of sonication at 125 W and 30°C, though complete mineralization to carbon dioxide is more difficult. nih.gov

Kinetic analyses of the sonochemical degradation of various linear alkylbenzene sulfonates (from C8 to C12) have been performed. The process can be modeled using a Langmuir-type mechanism, which accounts for the adsorption of the surfactant molecules at the interface of the cavitation bubbles. acs.orgacs.org

Table 1: Sonochemical Degradation of Linear Alkylbenzene Sulfonates (LAS) This table summarizes the kinetic findings from sonochemical degradation experiments on various LAS compounds, which serve as models for tridecylbenzenesulfonic acid.

| Compound | Alkyl Chain Length | Key Finding | Reference |

|---|---|---|---|

| Sodium Dodecylbenzene Sulfonate (SDBS) | C12 | Achieved 80% conversion after 120 min of sonication (125 W, 30°C). Degradation occurs at the bubble-liquid interface via hydroxyl radicals. | nih.gov |

| p-Octylbenzene Sulfonate (LAS C8) | C8 | At low concentrations (15-40 μM), the degradation rate order is C8 > C9 > C12. The kinetics can be explained by a Langmuir-type mechanism. | acs.org |

| p-Nonylbenzene Sulfonate (LAS C9) | C9 | ||

| p-Dodecylbenzene Sulfonate (LAS C12) | C12 | ||

| Sodium 4-Octylbenzene Sulfonate (OBS) vs. Dodecylbenzenesulfonate (DBS) | C8 vs. C12 | In mixtures under pulsed ultrasound, surfactants compete for reaction sites. OBS (C8) degrades faster at shorter pulse intervals due to faster transfer to the bubble interface. | nih.gov |

The involvement of hydroxyl radicals (•OH) is fundamental to the sonochemical degradation of alkylbenzene sulfonates. nih.gov These radicals are generated from the decomposition of water molecules within the high-temperature environment of collapsing cavitation bubbles. nih.gov Experiments using radical scavengers, such as potassium bromide and sodium benzoate, have confirmed the crucial role of these hydroxyl radical-mediated reactions by showing a decrease in the degradation rate in their presence. nih.gov The yield of hydrogen peroxide (H₂O₂), a product of hydroxyl radical recombination, is often measured as an indicator of sonochemical activity. nih.govacs.org Studies have shown a correlation between the yield of H₂O₂ and the degradation rate of the surfactant, further supporting the central role of •OH radicals. acs.org

The efficiency of sonochemical degradation is sensitive to various operational parameters, including pH and ultrasound frequency.

Influence of pH: Studies on the degradation of benzenesulfonic acid, the parent compound, have shown that the degradation efficiency of ultrasound is reduced upon increasing the pH. researchgate.net This is because the distribution and reactivity of radical species can change with pH.

Influence of Ultrasound Frequency: The choice of ultrasound frequency significantly impacts degradation rates. In a study on octylbenzenesulfonate (OBS), it was found that sonolytic degradation depends on both the sonochemical activity (i.e., •OH yield) and the accumulation of the surfactant on cavitation bubble surfaces. nih.gov For other compounds, it has been noted that degradation efficiency can be lower at both very low and extremely high frequencies, suggesting an optimal frequency range exists. nih.gov For example, in mixtures of OBS and dodecylbenzenesulfonate (DBS), pulsed ultrasound at 354 kHz was used, and the relative degradation rates depended on the pulse interval, which affects how much of each surfactant can accumulate at the bubble surface between pulses. nih.gov

Photo-oxidative Degradation

The photo-oxidative degradation of alkylbenzene sulfonates, including tridecylbenzenesulfonic acid, involves the breakdown of the molecule through the action of light and oxidizing agents. While specific studies on the photo-oxidative degradation of tridecylbenzenesulfonic acid are limited, research on related compounds like sodium dodecylbenzenesulfonate (a compound with a slightly shorter alkyl chain) provides valuable insights. When exposed to ultraviolet (UV) radiation in the presence of ozone, sodium dodecylbenzenesulfonate has been shown to decompose. cir-safety.org This process leads to the cleavage of the aromatic ring and the oxidation of the alkyl chain. The degradation of linear dodecylsulfonates follows a linear decrease over time when exposed to UV and ozone, indicating a steady reaction rate under these conditions. cir-safety.org

Formation and Characterization of Degradation Products

The degradation of benzenesulfonic acids leads to the formation of various smaller organic molecules. For instance, the exposure of sodium dodecylbenzenesulfonate to UV radiation and ozone results in the formation of formaldehyde (B43269) and glyoxal. cir-safety.org The concentrations of these products increase in the initial hours of degradation and then decrease as they are further broken down. cir-safety.org

Microbial degradation of benzenesulfonic acid and its derivatives has also been studied, providing clues to other potential breakdown products. The initial step in the microbial degradation of benzenesulfonic acid is desulfonation, which leads to the formation of catechol. researchgate.netnih.gov This catechol is then further oxidized. researchgate.net In the case of p-toluenesulfonic acid, a similar process yields 4-methylcatechol. researchgate.netnih.gov These findings suggest that the degradation of tridecylbenzenesulfonic acid would likely involve the removal of the sulfonic group and subsequent breakdown of the resulting tridecyl-substituted catechol.

Table 1: Degradation Products of Related Benzenesulfonic Acids

| Original Compound | Degradation Condition | Key Degradation Products |

|---|---|---|

| Sodium Dodecylbenzenesulfonate | UV radiation and ozone | Formaldehyde, Glyoxal cir-safety.org |

| Benzenesulfonic Acid | Microbial degradation | Catechol researchgate.netnih.gov |

Intramolecular Interactions and Proton Transfer Phenomena

The chemical properties and reactivity of tridecylbenzenesulfonic acid are significantly influenced by intramolecular interactions, particularly hydrogen bonding.

Intramolecular Hydrogen Bonding Effects on Deprotonation

Theoretical studies on ortho-substituted benzenesulfonic acids have demonstrated the profound effect of intramolecular hydrogen bonds (IHB) on the deprotonation process in the gas phase. nih.gov The presence of a substituent on the benzene (B151609) ring that can form an IHB with the sulfonic acid group can either increase or decrease the energy required for deprotonation. nih.gov

When the sulfonic acid group acts as a hydrogen bond donor to the substituent, the deprotonation energy increases. nih.gov This is because the IHB stabilizes the neutral molecule, and upon deprotonation, this stabilizing interaction is lost. nih.gov Conversely, if the sulfonic acid group acts as a hydrogen bond acceptor from a suitable substituent, the deprotonation energy decreases significantly. nih.gov This is attributed to the strengthening of the IHB in the resulting anion, which provides additional stabilization. nih.gov The strategic placement of functional groups can thus modulate the acidity of the sulfonic acid group through these intramolecular interactions. nih.gov

Proton Donor Abilities of Sulfonic Acid Groups

The sulfonic acid group (-SO3H) is a strong proton donor. The ability of this group to donate a proton is a key aspect of its acidic nature. In the context of ortho-substituted benzenesulfonic acids, the proton donor ability of the sulfonic acid group can be influenced by the nature of the ortho-substituent. nih.gov The formation of an intramolecular hydrogen bond where the -SO3H group is the donor demonstrates its capacity to engage in such interactions, which is a precursor to proton transfer. nih.govosti.gov The strength of this donation and the ease of deprotonation are intrinsically linked to the electronic effects of the substituent and the stability of the resulting anion. nih.gov

Table 2: Effect of Intramolecular Hydrogen Bond (IHB) on Deprotonation of ortho-Substituted Benzenesulfonic Acids

| IHB Role of -SO3H Group | Effect on Deprotonation Energy (ΔrG0298) | Reason |

|---|---|---|

| Donor | Increases | Loss of IHB stabilization upon deprotonation nih.gov |

Supramolecular Chemistry and Colloidal Science

Micelle Formation Dynamics and Characterization

In aqueous solutions, surfactant molecules exist as monomers at low concentrations. However, above a specific concentration, they spontaneously aggregate to form organized structures known as micelles. wikipedia.org This process is a cornerstone of their functionality in various applications.

The critical micelle concentration (CMC) is the minimum concentration at which surfactant molecules begin to form micelles. wikipedia.org It is a crucial parameter that defines the efficiency of a surfactant. For linear alkylbenzene sulfonates (LAS), the CMC is highly dependent on the length of the alkyl chain; a longer chain leads to a lower CMC due to increased hydrophobicity. Research has shown that for a C13 linear alkylbenzene sulfonate, the CMC is approximately 0.44 mM. researchgate.net This is significantly lower than for its shorter-chain counterparts, indicating a higher propensity for micelle formation.

The presence of electrolytes, particularly divalent cations like calcium (Ca²⁺), in the solution can significantly influence the CMC. nih.govnih.gov These cations can screen the electrostatic repulsion between the anionic sulfonate headgroups of the surfactant molecules, thereby facilitating micelle formation at even lower concentrations. researchgate.netmdpi.com Studies on linear alkylbenzene sulfonates have demonstrated a marked decrease in the CMC upon the addition of CaCl₂. nih.govmdpi.com

| Alkyl Chain Length | Approximate CMC (mM) |

|---|---|

| C10 | 6.9 |

| C11 | 2.3 |

| C12 | 1.2 |

| C13 | 0.44 |

Data sourced from a study on the function of alkyl chain length on LAS CMC. researchgate.net

Micelles formed by tridecylbenzenesulfonate in an aqueous solution adopt a structure where the hydrophobic tridecylbenzene (B89775) tails form a core, shielded from the water, while the hydrophilic sulfonate headgroups are exposed at the micelle-water interface. The number of surfactant molecules in a single micelle is known as the aggregation number. wikipedia.org This number can vary with factors like surfactant concentration and temperature. researchgate.net

Methods such as fluorescence spectroscopy and cryo-transmission electron microscopy (cryo-TEM) are used to determine micellar characteristics like size and aggregation number. nih.gov For instance, fluorescence quenching experiments using a probe like pyrene (B120774) can be used to calculate the mean aggregation number. wikipedia.org While specific aggregation numbers for tridecylbenzenesulfonate are not extensively documented, studies on similar surfactants like sodium dodecyl sulfate (B86663) (SDS) show that aggregation numbers can range from approximately 60 to over 100, depending on the conditions. researchgate.net The size of micelles can also be influenced by concentration; for sodium dodecyl benzenesulfonate (B1194179) (NaDBS), an increase in concentration has been observed to lead to a decrease in micelle diameter. mdpi.com

Surface Activity and Interfacial Phenomena

The defining characteristic of surfactants like tridecylbenzenesulfonic acid is their ability to adsorb at interfaces, such as the air-water or oil-water interface, and alter the properties of that interface. wikipedia.org

When added to water, tridecylbenzenesulfonate molecules preferentially migrate to the surface, orienting themselves with their hydrophobic tails directed towards the air and their hydrophilic heads remaining in the water. This disrupts the cohesive energy at the surface, leading to a significant reduction in the surface tension of the water. engineeringtoolbox.com Similarly, at an oil-water interface, the surfactant positions itself between the two immiscible phases, drastically lowering the interfacial tension (IFT). nih.govucl.ac.uk

The effectiveness of tension reduction is influenced by environmental factors. Studies on alkylaryl sulfonates have shown that increases in both temperature and salinity can lead to a further reduction in surface tension and IFT. nih.gov The presence of divalent cations also enhances this effect. nih.govmdpi.com This property is fundamental to the action of detergents, as lowering the IFT helps in detaching and solubilizing oily soils. ucl.ac.uk

| Liquid | Condition | Surface Tension (mN/m at ~20-25 °C) |

|---|---|---|

| Water | Pure | 72.8 engineeringtoolbox.comscribd.com |

| Dodecylbenzene (B1670861) | Pure | 30.7 surface-tension.de |

| Aqueous LAS Solution | Above CMC | Significantly reduced from pure water |

| Aqueous LAS Solution with CaCl₂ | Above CMC | Further reduced compared to LAS alone mdpi.com |

An emulsifier is a substance that stabilizes an emulsion, which is a mixture of two or more immiscible liquids. Tridecylbenzenesulfonic acid and its salts are effective emulsifiers due to their amphiphilic nature. nih.gov By adsorbing at the oil-water interface, they form a protective film around the dispersed droplets, preventing them from coalescing. google.com

This property is leveraged in industrial emulsifier design. For example, amine salts of dodecylbenzene sulfonic acid have been specifically used as the primary emulsifying agent to create highly stable, retarded acid-in-oil emulsions for use in hydrocarbon-bearing formation acidizing. bris.ac.uk The stability of these emulsions is critical for prolonging the acid's reaction time. Similarly, sodium sulfonates are used as emulsifiers in the formulation of cutting oils, where they help create stable micro-emulsions of oil in water, which are essential for cooling and lubrication in machining operations. google.com

Interactions with Cations and Solution Behavior

The binding of cations, such as Ca²⁺, to the sulfonate anions has several consequences. nih.gov Electrostatically, the cation neutralizes some of the negative charge of the headgroups, reducing the repulsion between them. This facilitates the aggregation of surfactant monomers into micelles, thus lowering the CMC. mdpi.comresearchgate.net This interaction also enhances the packing at the air-water interface, leading to a more significant reduction in surface tension. nih.govmdpi.com

However, at sufficiently high cation concentrations, the interaction can lead to the precipitation of the surfactant from the solution. nih.gov For example, the reaction between calcium ions and linear alkylbenzene sulfonate can form the sparingly soluble salt Ca(LAS)₂, effectively removing the active surfactant from the solution and reducing its performance. nih.govnih.gov From a supramolecular perspective, while a single sulfonate-metal ion interaction is relatively weak, cooperative binding involving multiple sulfonate groups and metal ions can lead to the formation of stable, extended structures and complexes. researchgate.net

Binding of Divalent Cations (e.g., Ca²⁺, Mg²⁺)

The interaction between anionic surfactants like tridecylbenzenesulfonate and divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) is a critical aspect of their solution behavior. These interactions are primarily electrostatic, involving the negatively charged sulfonate headgroup and the positively charged metal ions.

Research on linear alkylbenzene sulfonates (LAS), a class of compounds to which tridecylbenzenesulfonic acid belongs, demonstrates that the addition of divalent cations to an aqueous solution of the surfactant leads to a significant decrease in the critical micelle concentration (CMC). nih.govbohrium.commdpi.comresearchgate.net The CMC is the concentration above which surfactant molecules self-assemble into micelles. The presence of Ca²⁺ and Mg²⁺ ions effectively screens the electrostatic repulsion between the anionic sulfonate head groups at the micelle surface. This charge screening allows the hydrophobic tails to aggregate more readily, thus lowering the surfactant concentration required for micelle formation.

Precipitation Phenomena in Aqueous Solutions

A significant consequence of the interaction between tridecylbenzenesulfonate and divalent cations is the potential for precipitation. When the concentration of Ca²⁺ or Mg²⁺ exceeds a certain threshold, the solubility of the surfactant-cation complex can be surpassed, leading to the formation of an insoluble salt. This phenomenon is particularly relevant in "hard water," which is characterized by high concentrations of these divalent ions.

Studies on linear alkylbenzene sulfonates (LAS) have shown that they have a limited tolerance to divalent cations before precipitation occurs. For a commercial sodium linear alkylbenzene sulfonate (NaLAS) mixture, where the average alkyl chain length is C11, the maximum salt tolerance was found to be approximately 0.1 g/L of Ca²⁺. nih.govbohrium.comresearchgate.net Above this concentration, rapid precipitation of a sparingly soluble salt, identified as Ca(LAS)₂·2H₂O, was observed. nih.govresearchgate.net This indicates that two surfactant anions bind with one calcium ion to form a neutral salt.

Table 1: Precipitation of Linear Alkylbenzene Sulfonate with Calcium

| Parameter | Value | Reference |

| Surfactant Studied | Sodium Linear Alkylbenzene Sulfonate (NaLAS) | nih.gov |

| Major Alkyl Chain Length | C11 | nih.gov |

| Divalent Cation | Ca²⁺ | nih.gov |

| Maximum Salt Tolerance | ~0.1 g/L Ca²⁺ | nih.govbohrium.comresearchgate.net |

| Precipitate Formed | Ca(LAS)₂·2H₂O | nih.govresearchgate.net |

The formation of these precipitates is a critical consideration in applications where tridecylbenzenesulfonic acid or its salts are used, as it can lead to a loss of active surfactant from the solution, thereby diminishing its effectiveness. The precipitate itself is typically a waxy or solid material that can deposit on surfaces.

The interaction and subsequent precipitation with divalent cations are fundamental aspects of the colloidal and supramolecular chemistry of tridecylbenzenesulfonic acid. These phenomena are driven by a combination of electrostatic interactions between the charged head groups and cations, and the hydrophobic effect related to the long alkyl chain.

Environmental Chemistry and Biogeochemical Cycling

Biodegradation Pathways and Mechanisms

Biodegradation is the principal mechanism for the removal of tridecylbenzenesulfonic acid from the environment. This process involves the microbial breakdown of the complex organic molecule into simpler inorganic compounds.

The biodegradation of linear alkylbenzene sulfonates, including the tridecyl- homolog, predominantly occurs under aerobic conditions. rdd.edu.iq The initial and rate-limiting step in the aerobic pathway is the oxidation of the terminal methyl group of the alkyl chain by monooxygenase enzymes. This is followed by a sequence of β-oxidation and ω-oxidation reactions, which progressively shorten the alkyl chain, leading to the formation of sulfophenyl carboxylates (SPCs). researchgate.net These intermediates are then further degraded through the cleavage of the benzene (B151609) ring and subsequent desulfonation, ultimately resulting in the formation of carbon dioxide, water, and inorganic sulfate (B86663). hibiscuspublisher.comcleaninginstitute.org

In contrast, tridecylbenzenesulfonic acid is largely resistant to degradation under strictly anaerobic conditions. nih.govnm.gov The initial oxygen-dependent step of alkyl chain oxidation is a significant barrier to anaerobic breakdown. rdd.edu.iq Consequently, in anoxic environments such as sewage sludge digesters, LAS tends to persist. nih.gov However, some studies have shown limited biotransformation under methanogenic conditions, particularly for shorter-chain LAS homologs. nih.gov

The ultimate biodegradation, or mineralization, of tridecylbenzenesulfonic acid to its inorganic constituents (CO2, water, and sulfate) occurs at a relatively rapid pace in environments with acclimated microbial populations. Studies on a series of LAS homologs, including those with alkyl chains up to 14 carbons, have demonstrated that the half-lives for the mineralization of the benzene ring in sludge-amended agricultural soils range from 18 to 26 days. nih.gov In river water and sediments, the mineralization half-lives for the benzene ring have been observed to be even shorter, ranging from 15 to 33 hours. researchgate.netwho.int These rapid degradation rates are comparable to those of naturally occurring substances like stearic acid and cellulose, indicating that LAS, including the tridecyl- variant, does not tend to accumulate in these environments. nih.gov

Table 1: Mineralization Half-Lives of LAS Homologs

| Environment | Alkyl Chain Length | Mineralization Half-Life of Benzene Ring | Reference |

|---|---|---|---|

| Sludge-Amended Agricultural Soil | C10-C14 | 18-26 days | nih.gov |

| River Water and Sediments | C10-C14 | 15-33 hours | researchgate.netwho.int |

Several factors can influence the rate and extent of tridecylbenzenesulfonic acid biodegradation:

Alkyl Chain Structure: The length of the alkyl chain plays a role in biodegradability. Generally, longer alkyl chain homologs, such as tridecylbenzenesulfonic acid (C13), tend to biodegrade at a faster rate than their shorter-chain counterparts. nm.govcleaninginstitute.org

Temperature: Biodegradation rates are temperature-dependent. chemicalproductsokc.com Optimal degradation typically occurs in warmer temperatures, with a study on Pseudomonas aeruginosa showing the highest removal of LAS at 30°C. rdd.edu.iq However, biodegradation has been observed to occur even at low temperatures, down to 4°C, albeit at a slower rate. who.int

pH: The pH of the environment can affect microbial activity and thus biodegradation. Neutral to slightly alkaline pH levels are generally more favorable for LAS degradation. chemicalproductsokc.com For instance, Pseudomonas aeruginosa demonstrated high degradation efficiency at pH levels of 7 and 9. rdd.edu.iq

Oxygen Availability: As previously discussed, aerobic conditions are essential for the rapid and complete biodegradation of LAS. rdd.edu.iqchemicalproductsokc.com

Microbial Community: The presence of a microbial consortium with the necessary enzymatic capabilities is crucial for the complete breakdown of LAS. nm.gov The initial degradation is often carried out by specific bacteria, while a community of microorganisms is required for the mineralization of the resulting intermediates. nm.gov

Environmental Distribution and Partitioning

The distribution of tridecylbenzenesulfonic acid in the environment is largely influenced by its tendency to sorb to solids and its low potential for volatilization.

Tridecylbenzenesulfonic acid, like other LAS homologs, exhibits a significant tendency to adsorb to particulate matter, particularly in wastewater treatment plants and in soil. nm.gov A considerable fraction of LAS in raw sewage, estimated to be between 10-35%, adsorbs to particulate matter and is subsequently removed in primary settling tanks. nm.gov This sorption is primarily driven by hydrophobic interactions between the alkyl chain of the LAS molecule and the organic carbon fraction of sludge and soil. nih.gov The sorption of LAS to sludge can be described by a Freundlich isotherm. nih.gov The longer the alkyl chain, the greater the sorption coefficient. cleaninginstitute.org This strong sorption to sludge means that a significant portion of the LAS that enters a wastewater treatment plant will be associated with the sludge.

The volatilization potential of tridecylbenzenesulfonic acid from water and moist soil is considered to be low. This is due to its nature as a salt, which results in a very low vapor pressure. The Henry's Law constant, a measure of a chemical's tendency to partition between air and water, is also low for LAS compounds. Therefore, volatilization is not a significant pathway for the environmental transport or removal of tridecylbenzenesulfonic acid. researchgate.net

Fate in Wastewater Treatment Systems

The environmental fate of tridecylbenzenesulfonic acid, a member of the linear alkylbenzene sulfonate (LAS) family, is significantly influenced by its journey through wastewater treatment plants (WWTPs). As a major component of many detergents and cleaning products, it enters municipal sewer systems in large quantities. cleaninginstitute.orgresearchgate.netlsu.edu The effectiveness of WWTPs in removing this surfactant is crucial to mitigating its potential environmental impact.

Activated sludge treatment is a widely used and highly effective method for removing linear alkylbenzene sulfonates from wastewater. The process relies on a complex community of microorganisms that biodegrade the surfactant. researchgate.net Numerous studies have demonstrated high removal efficiencies for LAS in various configurations of activated sludge systems.

Research indicates that both conventional activated sludge (CAS) systems and more advanced membrane bioreactors (MBR) can achieve LAS removal efficiencies of over 97%. nih.gov The primary mechanism for this removal is biodegradation, rather than simple sorption to sludge particles. nih.gov A comprehensive monitoring study of 50 U.S. sewage treatment plants reported average LAS removal efficiencies of 99.3% in activated sludge facilities. cleaninginstitute.orgresearchgate.net Other biological treatment systems also show high, though slightly varied, removal rates. For instance, oxidation ditches and lagoons have been found to remove 98.0% and 98.5% of LAS, respectively, while rotating biological contactor plants remove approximately 96%. cleaninginstitute.orgresearchgate.net Less effective are trickling filter plants, which remove an average of 77% of the incoming LAS. cleaninginstitute.orgresearchgate.net

The efficiency of these systems ensures that the majority of LAS entering a treatment facility is broken down and does not enter the environment.

Table 1: Removal Efficiency of Linear Alkylbenzene Sulfonates (LAS) in Various Wastewater Treatment Systems

| Treatment System | Average Removal Efficiency (%) | Reference(s) |

|---|---|---|

| Activated Sludge | 99.3 | cleaninginstitute.orgresearchgate.net |

| Membrane Bioreactor (MBR) | >97 | nih.gov |

| Conventional Activated Sludge (CAS) | >97 | nih.gov |

| Oxidation Ditch | 98.0 | cleaninginstitute.org |

| Lagoon | 98.5 | cleaninginstitute.org |

| Rotating Biological Contactor | 96.2 | researchgate.net |

| Trickling Filter | 77.4 | researchgate.net |

The biodegradation of linear alkylbenzene sulfonates is a stepwise process that results in the formation of intermediate compounds known as sulfophenyl carboxylates (SPCs). cleaninginstitute.orgresearchgate.net This degradation pathway begins with the oxidation of the terminal carbon of the alkyl chain, followed by a shortening of the chain through beta-oxidation. researchgate.net This process creates a series of SPCs with progressively shorter carboxylic acid chains.

These sulfonated derivatives are more water-soluble and less toxic than the parent LAS molecule. While they represent a transient state in the complete mineralization of the surfactant, their potential persistence in treated effluents is a consideration for environmental quality. Studies have shown that these SPCs are also subject to further biodegradation in the environment. cleaninginstitute.org The cleavage of the aromatic ring is the final step, leading to the ultimate breakdown of the molecule into carbon dioxide, water, and inorganic sulfate. cleaninginstitute.org Therefore, while traces of these sulfonated derivatives may be present in treated wastewater, they are not considered persistent end-products and continue to degrade in receiving waters. cleaninginstitute.org

Bioconcentration Mechanisms in Environmental Systems

Bioconcentration is the process by which a chemical is absorbed by an organism from the surrounding environment, leading to a higher concentration in the organism than in the environment. For tridecylbenzenesulfonic acid and other LAS compounds, this process is primarily driven by the molecule's amphiphilic structure, which consists of a hydrophilic (water-attracting) sulfonate head and a long, hydrophobic (water-repelling) alkyl tail. up.ac.za

In aquatic environments, the hydrophobic alkyl chain has a tendency to partition from the water and associate with the lipid-rich tissues of aquatic organisms. The efficiency of this process is often quantified by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water at steady state.

Studies on similar linear alkylbenzene sulfonates have provided insights into their bioconcentration potential. For example, a study using radiolabeled C12-LAS in the marine shrimp Palaemonetes varians determined a mean BCF of 120 L/kg after a seven-day exposure, with an estimated steady-state BCF of 159 L/kg. fao.org The research also revealed that the highest concentrations of LAS were found in the circulatory system, gills, and hepatopancreas, rather than in the edible flesh. fao.org

The length of the alkyl chain plays a significant role in bioconcentration, with longer-chain homologs generally exhibiting a greater tendency to bioaccumulate. osti.gov This is because the longer hydrophobic tail increases the molecule's affinity for lipids. Sorption experiments with marine microalgae have shown that the sorption coefficient, a measure of partitioning, increases as the polarity of the compound decreases, meaning that LAS with longer alkyl chains (e.g., C12-LAS) and their less polar degradation intermediates (SPCs) have a higher tendency to sorb to the algae. nih.gov The bioconcentration process is a key consideration in assessing the environmental risk of these surfactants.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of TDBSA from other related alkylbenzene sulfonic acids and matrix components. Both high-performance liquid chromatography and gas chromatography have been adapted for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like TDBSA. Its versatility in column chemistry and detection methods allows for robust and reproducible quantification.

HPLC coupled with an ultraviolet (UV) detector is a widely used method for the quantification of benzenesulfonic acids. The aromatic benzene (B151609) ring in the TDBSA molecule exhibits strong absorbance in the UV region of the electromagnetic spectrum, making this a straightforward and effective detection method. The specific wavelength for detection is chosen to maximize sensitivity and minimize interference from other components in the sample. For instance, a common wavelength used for the analysis of linear alkylbenzene sulfonates, including the tridecyl homologue, is 225 nm.

Method parameters are optimized to achieve good resolution between different alkylbenzene sulfonate homologues and isomers. Reversed-phase columns, such as C18, are frequently employed for separation. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727), is adjusted to control the elution and separation of the analytes.

| Parameter | Condition |

|---|---|

| Column | Wakopak® Navi C18-5 (4.6 mm x 250 mm) |

| Column Temperature | 40°C |

| Mobile Phase (Eluent) | 0.1 mol/L NaClO₄ in CH₃CN/H₂O= 65/35 |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

This table presents typical conditions for the HPLC-UV analysis of linear alkylbenzene sulfonates, including sodium tridecylbenzenesulfonate.

For higher specificity and sensitivity, HPLC is often coupled with tandem mass spectrometry (MS/MS), using electrospray ionization (ESI) as the interface. ESI is a soft ionization technique that is particularly well-suited for polar and ionic molecules like sulfonic acids, allowing them to be transferred from the liquid phase to the gas phase for mass analysis with minimal fragmentation.

Due to the strongly acidic nature of the sulfonic acid group, TDBSA is readily analyzed in the negative ion mode, where it forms a deprotonated molecule [M-H]⁻. upce.czuab.edu This precursor ion is then selected in the first mass analyzer and fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed in the second mass analyzer, creating a specific fragmentation pattern that serves as a fingerprint for the molecule. This technique, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for quantification even at very low concentrations in complex samples. For C13-LAS (tridecylbenzenesulfonate), a characteristic transition involves the precursor ion at a mass-to-charge ratio (m/z) of 339 fragmenting to a product ion at m/z 183.

| Parameter | Value |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Precursor Ion (m/z) | 339 |

| Product Ion (m/z) | 183 |

This table details the specific mass spectrometry parameters used for the highly selective detection and quantification of tridecylbenzenesulfonate via LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Homologue Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, TDBSA is a salt and is non-volatile, making its direct analysis by GC-MS challenging. Therefore, a chemical derivatization step is required to convert the sulfonic acid into a more volatile and thermally stable derivative before it can be analyzed. mdpi.com This process is analogous to the derivatization of other non-volatile compounds, such as fatty acids or certain pharmaceuticals, prior to GC analysis. waters.com

The derivatization typically involves converting the polar sulfonic acid group into a less polar ester, for example. Once derivatized, the different alkylbenzene sulfonate homologues (differing by the length of the alkyl chain) can be separated based on their boiling points and polarity on the GC column. The mass spectrometer then detects the eluting compounds, providing both mass information for identification and signal intensity for quantification. While less direct than LC-MS for this class of compounds, GC-MS can provide excellent chromatographic resolution for the separation of closely related homologues and isomers. mdpi.com

Spectroscopic and Scattering Methods

Spectroscopic methods are invaluable for elucidating the molecular structure of compounds. Infrared spectroscopy, in particular, is a key technique for identifying the functional groups present in the TDBSA molecule.

Infrared Spectroscopy for Structural Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds absorb radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), providing a unique "fingerprint" of the molecule's functional groups. specac.com

The IR spectrum of tridecylbenzenesulfonic acid will display characteristic absorption bands corresponding to its three main structural components: the sulfonic acid group, the aromatic benzene ring, and the long tridecyl alkyl chain.

Key expected absorptions include:

Sulfonic Acid Group (-SO₃H): The S=O asymmetric and symmetric stretching vibrations are prominent and typically appear in the regions of 1350-1420 cm⁻¹ and 1150-1210 cm⁻¹, respectively. The S-O stretch is usually found around 610-690 cm⁻¹. A very broad absorption band corresponding to the O-H stretch of the acid group is also expected, typically spanning from 2500 to 3300 cm⁻¹. researchgate.netlibretexts.org

Aromatic Ring: The presence of the benzene ring is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.orgvscht.cz

Alkyl Chain (-C₁₃H₂₇): The tridecyl chain will produce strong C-H stretching absorptions from its numerous CH₂ and CH₃ groups in the region just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). vscht.cz

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Alkyl C-H (Tridecyl chain) | Stretching | 2850 - 2960 |

| Bending | ~1465 and ~1375 | |

| Aromatic C-H (Benzene ring) | Stretching | 3000 - 3100 |

| Out-of-plane bending | 690 - 900 | |

| Aromatic C=C (Benzene ring) | In-ring stretching | 1400 - 1600 |

| Sulfonic Acid (-SO₃H) | O-H stretching (H-bonded) | 2500 - 3300 (very broad) |

| S=O stretching | 1350 - 1420 and 1150 - 1210 | |

| S-O stretching | 610 - 690 |

This table summarizes the principal IR absorption frequencies expected for the key functional groups within the tridecylbenzenesulfonic acid molecule, aiding in its structural confirmation.

Small-Angle Neutron Scattering (SANS) for Micellar Structures

Small-Angle Neutron Scattering (SANS) is a powerful technique for elucidating the structure and interaction of surfactant micelles in solution. researchgate.net It provides information on the nanoscale, making it ideal for determining the shape, size, and aggregation number of micelles formed by compounds like tridecylbenzenesulfonic acid. researchgate.net The technique involves directing a beam of neutrons at a sample and measuring the intensity of the scattered neutrons as a function of the scattering angle. researchgate.net The resulting scattering pattern contains detailed information about the structure of the scattering objects. researchgate.net

In the study of surfactants, SANS experiments are typically performed on solutions of the surfactant in a deuterated solvent, such as deuterated water (D₂O), to enhance the scattering contrast between the hydrocarbon core of the micelle and the surrounding medium. researchgate.net

Research on dodecylbenzene (B1670861) sulfonic acid (DBSA), a close structural analog of tridecylbenzenesulfonic acid, demonstrates the utility of SANS. researchgate.net Analysis of SANS data for DBSA solutions revealed key structural parameters of the micelles formed. It was found that as the concentration of the surfactant increases, the micelle size grows, which can be indicative of a transition from spherical to more elongated, rod-like structures. researchgate.net

Key parameters derived from SANS analysis of DBSA micelles include:

Aggregation Number (N): The number of individual surfactant molecules that aggregate to form a single micelle.

Fractional Charge (α): The degree of ionization of the micelle surface.

Charge per Micelle (Z): The total effective charge on the micellar aggregate.

Surface Potential (ψ₀): The electrical potential at the surface of the micelle.

These parameters are crucial for understanding the colloidal stability and interaction potential of the micellar solution. researchgate.net For instance, an increase in DBSA concentration leads to a larger aggregation number and a transition towards rod-like micelles. researchgate.net

Dynamic Light Scattering (DLS) for Micellar Size

Dynamic Light Scattering (DLS) is a non-invasive technique used extensively for determining the size distribution of particles in suspension, including surfactant micelles. malvernpanalytical.com The method measures the time-dependent fluctuations in the intensity of light scattered from the particles, which are undergoing random Brownian motion. malvernpanalytical.com Analysis of these fluctuations allows for the calculation of the translational diffusion coefficient, which is then used to determine the hydrodynamic diameter of the particles via the Stokes-Einstein equation. nih.gov

DLS is particularly well-suited for studying the effects of solution conditions on micelle size. malvernpanalytical.com Factors such as surfactant concentration, pH, ionic strength, and temperature can significantly influence the size and aggregation behavior of tridecylbenzenesulfonic acid micelles. nih.gov For example, studies on dodecylbenzene sulfonic acid (DBSA) have shown that increasing the concentration can drive a transition from smaller micelles to larger vesicular structures. rsc.org

The key output from a DLS experiment is the hydrodynamic diameter (Dₕ), which represents the diameter of a sphere that has the same diffusion coefficient as the micelle being measured. The polydispersity index (PDI) is also determined, providing a measure of the width of the size distribution. A lower PDI value indicates a more monodisperse system.

Ion-Selective Techniques

Ion Chromatography (IC) is a highly reliable, sensitive, and selective technique for the determination of ions, making it the method of choice for identifying and quantifying the counterion associated with tridecylbenzenesulfonic acid. thermofisher.com The determination of the counterion is critical for establishing the correct stoichiometry, molecular mass, and completeness of salt formation. thermofisher.com

For the analysis of the benzenesulfonate (B1194179) anion, which is the dissociated form of the acid, anion-exchange chromatography is employed. thermofisher.com Benzenesulfonic acid is a strong acid and completely dissociates in water, making its anion suitable for separation on an anion-exchange column followed by suppressed conductivity detection. thermofisher.com The presence of the benzene ring increases the hydrophobicity of the ion, which can increase its retention time compared to common inorganic anions. thermofisher.com

A typical IC method for benzenesulfonate involves:

Column: A hydroxide-selective anion-exchange column. thermofisher.com

Eluent: An electrolytically generated potassium hydroxide (B78521) (KOH) solution. thermofisher.com

Detection: Suppressed conductivity detection, which reduces the background conductivity of the eluent and enhances the signal from the analyte ion. thermofisher.comthermofisher.com

This method provides accurate and precise quantification of the benzenesulfonate counterion, with studies on amlodipine besylate showing that experimental values can be within 2% of the theoretical amount. thermofisher.com

Techniques for Monitoring Degradation and Environmental Fate

The technique involves the oxidation of all organic carbon in a sample to carbon dioxide (CO₂), which is then measured, typically by a non-dispersive infrared (NDIR) detector. copernicus.org The process generally includes an initial step to remove inorganic carbon (like carbonates and bicarbonates) by acidification and sparging. copernicus.org

TOC analysis is considered a "worst-case" method because it measures all organic compounds present, providing an aggregate measure of organic contamination. azocleantech.com A decrease in the TOC concentration over time in a degradation experiment indicates the removal of the organic substance from the solution through processes like biodegradation or advanced oxidation. Its speed and simplicity make it superior to methods like Biochemical Oxygen Demand (BOD) or Chemical Oxygen Demand (COD) for real-time process monitoring. azom.com

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements (typically with less than 5 ppm mass error). core.ac.uk This high accuracy allows for the determination of the elemental composition of an unknown intermediate from its measured mass-to-charge ratio (m/z). core.ac.uk

When coupled with a separation technique like liquid chromatography (LC), HRMS can separate the complex mixture of degradation products and provide mass spectra for each component. mdpi.com Further structural information can be obtained using tandem mass spectrometry (MS/MS), where precursor ions of the intermediates are fragmented to produce characteristic product ions. core.ac.uk This fragmentation pattern provides clues to the molecule's structure, allowing for the tentative identification of degradation products formed through processes like hydroxylation, side-chain shortening, or cleavage of the aromatic ring. mdpi.comnih.gov

Pulse Radiolysis for Transient Species

Pulse radiolysis is a powerful technique for generating and studying the transient species formed during the radiolysis of chemical compounds. In the context of Benzenesulfonic acid, tridecyl-, this methodology allows for the investigation of short-lived intermediates that are crucial in understanding its degradation and reaction mechanisms. The technique involves exposing a sample to a short, intense pulse of ionizing radiation, typically electrons, which leads to the formation of various reactive species. The subsequent reactions and decay of these species are then monitored in real-time, often using transient absorption spectroscopy.

When aqueous solutions of alkylbenzene sulfonates are subjected to pulse radiolysis, the primary radicals formed from water radiolysis, namely the hydrated electron (eaq-), hydroxyl radical (•OH), and hydrogen atom (H•), initiate a series of reactions. The aromatic ring of the benzenesulfonate moiety is a primary target for these radicals.

The hydroxyl radical, a powerful oxidizing agent, can react with the aromatic ring via two main pathways: addition to the ring to form a hydroxycyclohexadienyl radical, or electron transfer to form a radical cation. The study of related compounds suggests that the reaction of •OH with the aromatic groups of sulfonated polymers results in the formation of cyclohexadienyl radicals (H•-adducts) and radical cations through electron transfer. researchgate.net The rate constants for these reactions are typically very high, on the order of 109 to 1010 M-1s-1.

The hydrated electron, a potent reducing species, can also react with the aromatic ring. This reaction leads to the formation of a radical anion. The subsequent protonation of this anion can also result in the formation of a cyclohexadienyl-type radical.

Sulfate (B86663) radicals (SO4•-), which can be generated in systems containing persulfate, also react readily with the aromatic ring, primarily through electron transfer to produce a radical cation. researchgate.net

The transient species generated, such as the hydroxycyclohexadienyl radical, the radical cation, and the radical anion, exhibit characteristic absorption spectra in the UV-visible region. By monitoring the formation and decay of these absorption signals at specific wavelengths, the kinetics of the reactions can be determined. For instance, the decay of the transient absorption can provide information on the rates of subsequent reactions of the initial radical adducts, such as unimolecular decay or bimolecular reactions with other solutes.

Detailed Research Findings

For example, studies on the reaction of hydroxyl radicals with aromatic compounds have elucidated the formation of various isomeric hydroxycyclohexadienyl radicals. The position of the alkyl and sulfonate groups on the benzene ring influences the sites of •OH attack and the stability of the resulting radicals.

The transient absorption spectra of these radicals are key to their identification and quantification. The hydroxycyclohexadienyl radical typically exhibits a strong absorption in the 300-400 nm range. Radical cations of aromatic compounds often absorb at longer wavelengths, sometimes extending into the visible region.

The table below summarizes the typical transient species formed during the pulse radiolysis of alkylbenzene sulfonates and their characteristic absorption maxima (λmax). It is important to note that these are representative values based on studies of similar compounds, and the exact λmax for tridecylbenzenesulfonic acid may vary.

| Transient Species | Formation Pathway | Typical λmax (nm) |

|---|---|---|

| Hydroxycyclohexadienyl radical | •OH addition to the aromatic ring | 320 - 360 |

| Radical cation | Electron transfer to •OH or SO4•- | 400 - 450 |

| Radical anion | Electron attachment (eaq-) to the aromatic ring | 350 - 400 |

The kinetics of the reactions of these transient species are also a critical aspect of pulse radiolysis studies. The rate constants for the reaction of the primary radicals with the aromatic ring are typically diffusion-controlled. The subsequent decay of the transient radicals can occur through various pathways, including radical-radical reactions, reactions with oxygen to form peroxyl radicals, and unimolecular processes such as water elimination from the hydroxycyclohexadienyl radical to form a phenoxyl-type radical.

The following table presents representative second-order rate constants for the reactions of primary radicals with aromatic compounds, which can be considered analogous to tridecylbenzenesulfonic acid.

| Radical | Reaction | Typical Rate Constant (M-1s-1) |

|---|---|---|

| •OH | Addition/Electron Transfer | (5-10) x 109 |

| eaq- | Electron Attachment | (1-5) x 109 |

| H• | Addition | (1-3) x 109 |

These kinetic data are essential for modeling the degradation of tridecylbenzenesulfonic acid in various environments, such as in advanced oxidation processes for water treatment. By understanding the fundamental reactions of the transient species, it is possible to predict the degradation pathways and the formation of byproducts.

Theoretical and Computational Studies

Quantum-Chemical Modeling of Molecular Structure and Reactivity

Quantum-chemical modeling is a fundamental approach used to investigate the electronic structure, geometry, and energetic properties of molecules. For surfactants like tridecyl-benzenesulfonic acid, these models can elucidate how the molecular topology—the length of the alkyl tail and the position of the benzene (B151609) ring—influences its function and behavior at interfaces. nih.gov

Density Functional Theory (DFT) is a widely used quantum-chemical method for calculating the electronic structure of molecules. mdpi.com It has become a core technology in materials science and computational chemistry for its balance of accuracy and computational cost. mdpi.com While specific DFT studies focusing exclusively on the tridecyl- isomer are not abundant in public literature, the principles are broadly applied to the LAS class. Atomistic molecular dynamics (MD) simulations, often parameterized using quantum chemical calculations, are employed to study LAS homologues. For instance, simulations using the CHARMM atomistic force field have been applied to a series of LAS molecules at the water/air interface to understand their behavior. nih.gov

These simulations reveal that all LAS molecules, regardless of their specific structure, feature the same headgroup but differ in their hydrophobic tails. nih.gov The benzene ring can be attached to various carbon atoms along the linear alkyl chain, creating different isomers for each chain length. nih.gov Coarse-grained simulation methods, such as Dissipative Particle Dynamics (DPD), have also been used to model LAS molecules. In DPD, groups of atoms are represented by soft spheres, which reduces computational expense while still allowing for the prediction of properties like phase diagrams for both linear and branched LAS species. researchgate.net

The long, flexible tridecyl chain of tridecyl-benzenesulfonic acid can adopt numerous spatial arrangements, or conformations, each with a different energy. Conformational analysis, performed using computational methods, aims to identify the most stable (lowest energy) conformations and understand the energy barriers between them. nih.gov

Atomistic MD simulations provide detailed information on the conformations of LAS molecules at interfaces. These studies show a clear trend in solubility and mobility based on the alkyl chain length:

Shorter Alkyl Chains: LAS surfactants with shorter tails exhibit higher solubility in water and greater mobility. nih.gov

Longer Alkyl Chains: Homologues with longer tails, such as tridecyl-benzenesulfonic acid, are less soluble in bulk water and have a strong preference for accumulating at surfaces or interfaces. nih.gov

This behavior is fundamental to their role as surfactants. The simulations demonstrate that as the alkyl chain's carbon count increases, the molecule's hydrophobicity rises, and its solubility in water correspondingly falls. nih.gov

Reaction Pathway Elucidation through Computational Chemistry

Computational chemistry is instrumental in mapping out the step-by-step mechanisms of chemical reactions, including the synthesis of tridecyl-benzenesulfonic acid. The primary industrial route to this compound is the sulfonation of linear alkylbenzenes (LABs). acs.org

A key reaction is the sulfonation of tridecylbenzene (B89775) with sulfur trioxide (SO₃), often conducted in a falling film reactor. researchgate.netresearchgate.net Computational studies have been employed to model this industrial process. One study developed a diffusion-convection-reaction model for the sulfonation of tridecylbenzene, which was solved using the method of lines with an adaptive mesh. This model, consisting of partial and ordinary differential equations, successfully predicted key process parameters like the exit liquid mean temperature with high accuracy (0.03% error) and SO₃ conversion (1% error) compared to plant data. researchgate.net Such models can also identify "hot zones" within the reactor where the highly exothermic reaction (approximately -40 kcal/mol) is concentrated. researchgate.net

Furthermore, computational chemistry studies have challenged long-held assumptions about the reaction mechanism. A review of the sulfonation of linear alkylbenzenes concluded that the commonly accepted mechanism for aromatic sulfonation by SO₃ may not fully apply. acs.org An alternative reaction pathway, consistent with both computational and experimental findings, was proposed, highlighting the power of these theoretical methods to refine our understanding of fundamental chemical processes. acs.org

Modeling of Environmental Fate and Distribution

Once released into the environment, tridecyl-benzenesulfonic acid, like other LAS compounds, partitions between different environmental compartments such as water, soil, sediment, and air. Multimedia environmental fate models, particularly those based on the fugacity concept, are used to predict this distribution. heraproject.comnih.govresearchgate.net Fugacity, a measure of a chemical's "escaping tendency" from a phase, provides a criterion for equilibrium between compartments. researchgate.net

These models require key physicochemical properties as inputs. For an average LAS mixture (C11.6), these properties have been calculated and are used in environmental risk assessments. heraproject.com

Table 1: Physicochemical Properties Used in Environmental Fate Modeling of LAS

| Property | Value | Type | Reference |

|---|---|---|---|

| Molecular Weight | 340 g/mol (for C11.6 salt) | Calculated | heraproject.com |

| log Kow (Octanol-Water Partition Coefficient) | 3.32 (for C11.6) | Calculated | heraproject.com |

| Koc (Organic Carbon-Water Partition Coefficient) | 2500 l/kg (for C11.6) | Calculated | heraproject.com |

| Water Solubility | 250 g/l | Experimental | heraproject.com |

This interactive table summarizes key properties for modeling LAS environmental fate. Note that values are for an average LAS mixture as specific experimental data for the pure tridecyl- isomer is often part of the broader LAS assessment.

Modeling and monitoring studies show that LAS is highly removed during wastewater treatment, particularly in activated sludge processes (>99%). oup.com However, it degrades rapidly only under aerobic conditions, with a half-life of about 1-3 weeks in soil. nih.govwikipedia.org Under anaerobic conditions, such as in some sewage sludges, it degrades very slowly or not at all. nih.govwikipedia.org This leads to higher concentrations in anaerobically digested sludge compared to aerobically treated sludge. oup.com The models predict, and measurements confirm, that due to its properties, any residual LAS released to water will preferentially partition to sediment and soil. heraproject.comcleaninginstitute.org

Structure-Property Relationships and Predictive Modeling